
Flumedroxone acetate
Übersicht
Beschreibung
Flumedroxone acetate, sold under the brand names Demigran and Leomigran, is a synthetic pregnane steroid and a derivative of progesterone and 17α-hydroxyprogesterone. It is primarily used as a progestin medication and has been employed as an antimigraine agent . The compound is known for its weak or slight progestogenic activity without other hormonal activities, including no estrogenic, antiestrogenic, androgenic, anabolic, or glucocorticoid activity .
Vorbereitungsmethoden
Flumedroxonacetat wird aus 17α-Hydroxyprogesteron synthetisiert. . Das Herstellungsverfahren umfasst die folgenden Schritte:
Ausgangsmaterial: 17α-Hydroxyprogesteron.
Einführung der Trifluormethylgruppe: Die Trifluormethylgruppe wird an der C6α-Position eingeführt.
Acetylierung: Die Hydroxylgruppe an der C17α-Position wird acetyliert, um den Acetatester zu bilden.
Industrielle Produktionsverfahren beinhalten typischerweise großtechnische Synthesen unter ähnlichen Reaktionsbedingungen, die jedoch auf Ausbeute und Reinheit optimiert sind.
Analyse Chemischer Reaktionen
Flumedroxonacetat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Hydroxyl- und Keton-Funktionsgruppen.
Reduktion: Reduktionsreaktionen können an den Ketongruppen auftreten und diese in Hydroxylgruppen umwandeln.
Substitution: Die Trifluormethylgruppe kann unter bestimmten Bedingungen an Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Halogenierungsmittel. Zu den wichtigsten Produkten, die aus diesen Reaktionen gebildet werden, gehören hydroxylierte und halogenierte Derivate von Flumedroxonacetat.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
- Chemical Structure : Flumedroxone acetate is characterized by a trifluoromethyl group at the C6α position and an acetate ester at the C17α hydroxyl group. Its chemical formula is with a molar mass of approximately 398.466 g/mol .
- Mechanism of Action : The drug exerts its effects by binding to progesterone receptors in target tissues, particularly in the brain, which are involved in the regulation of migraine symptoms. This interaction leads to changes in gene expression that can alleviate migraine episodes .
Medical Applications
- Antimigraine Treatment : this compound has been primarily studied for its role in treating migraines. Clinical assessments have shown that it can be effective, particularly in women who experience menstrual-related migraines. In trials involving over 1,000 patients, the effectiveness ranged from excellent to less than that of reference drugs .
- Hormonal Regulation : Due to its progestogenic properties, this compound is also investigated for potential applications in hormone replacement therapies and other hormonal regulation treatments. Its effects on menstrual cycles and hormonal balance make it a candidate for further research in women's health .
- Pharmaceutical Development : In the pharmaceutical industry, this compound serves as a model compound for studying steroidal progestogens and their derivatives. This research can contribute to the development of new medications with improved efficacy and safety profiles .
Case Studies
Several clinical trials have highlighted the applications and efficacy of this compound:
- Clinical Trial on Migraine Treatment : A study involving 1,000 patients assessed the efficacy of this compound against traditional antimigraine medications. Results indicated that while some patients experienced significant relief from migraines, others reported side effects such as menstrual irregularities and breast tension due to its progestogenic activity .
- Hormonal Therapy Research : Research has explored the potential use of this compound in hormone replacement therapies. Studies suggest that it may help regulate hormonal imbalances effectively, although more extensive trials are needed to confirm these findings .
Safety and Side Effects
This compound is associated with several side effects due to its hormonal activity:
Wirkmechanismus
Flumedroxone acetate exerts its effects through its progestogenic activity. It binds to progesterone receptors in target tissues, leading to changes in gene expression and subsequent physiological effects. The molecular targets include progesterone receptors in the brain, which are involved in the regulation of migraine symptoms . The pathways involved include the modulation of neurotransmitter release and the inhibition of neurogenic inflammation.
Vergleich Mit ähnlichen Verbindungen
Flumedroxonacetat ist aufgrund seiner Trifluormethylgruppe an der C6α-Position und seines Acetatesters an der C17α-Position einzigartig. Zu ähnlichen Verbindungen gehören:
Medroxyprogesteronacetat: Ein weiteres Gestagen mit ähnlichen Anwendungen, aber anderen strukturellen Modifikationen.
Lynestrenol: Ein Gestagen, das in Hormontherapien mit einem anderen Wirkmechanismus verwendet wird.
Allylestrenol: Wird zur Behandlung von Schwangerschaftskomplikationen verwendet.
Dydrogesteron: Ein synthetisches Gestagen mit einer anderen chemischen Struktur.
Normethandron: Ein weiteres Gestagen mit unterschiedlichen pharmakologischen Eigenschaften.
Flumedroxonacetat sticht durch seine spezifischen strukturellen Modifikationen hervor, die einzigartige pharmakologische Eigenschaften und Anwendungen verleihen.
Biologische Aktivität
Flumedroxone acetate is a synthetic progestin derived from progesterone, specifically designed for therapeutic use in treating migraines. It has been identified as having weak progestogenic activity and lacks significant estrogenic or androgenic effects. This compound has been marketed under the trade names Demigran and Leomigran and has been utilized in clinical settings since the 1960s.
Chemical Structure and Properties
- IUPAC Name : 6α-(Trifluoromethyl)-17α-acetoxyprogesterone
- Molecular Formula : CHFO
- Molar Mass : 440.503 g·mol
This compound features a trifluoromethyl group at the C6α position and an acetate ester at the C17α hydroxyl group, which enhances its lipophilicity and bioavailability, making it effective in its therapeutic applications .
Pharmacodynamics
This compound exhibits weak progestogenic activity. Studies indicate that it does not display significant estrogenic, antiestrogenic, androgenic, anabolic, or glucocorticoid activities . The primary mechanism of action is believed to be through modulation of hormonal pathways that influence migraine pathophysiology.
Clinical Efficacy
Clinical trials involving over 1,000 patients have assessed the effectiveness of this compound in treating migraines. The results have shown variable efficacy, with some patients experiencing excellent relief while others reported less effectiveness compared to traditional antimigraine medications like methysergide .
Case Studies
- Study on Migraines : A study conducted in the late 1960s reported success in preventing migraines using flumedroxone. Patients receiving continuous progestogen therapy noted a reduction in migraine frequency and severity .
- Comparative Analysis : A comparative review highlighted that this compound was less effective than other progestogens such as medroxyprogesterone acetate but still provided significant relief for certain patient populations .
Side Effects
The use of this compound is associated with several side effects due to its progestogenic activity:
- Menstrual Irregularities : Commonly reported side effects include polymenorrhea (frequent menstruation) and breast tension.
- Psychological Effects : Some patients have reported mood changes, which can be attributed to hormonal fluctuations caused by progestin therapy .
Comparative Efficacy of Progestogens
A systematic review of hormonal treatments for migraines indicated that while this compound is beneficial for some patients, it is often outperformed by other progestogens. The following table summarizes findings from various studies:
Progestogen | Efficacy in Migraine Treatment | Notable Side Effects |
---|---|---|
This compound | Moderate | Polymenorrhea, breast tension |
Medroxyprogesterone Acetate | High | Weight gain, mood changes |
Dydrogesterone | High | Nausea, fatigue |
Hormonal Manipulation Trials
Recent studies have explored the broader implications of hormonal manipulation in treating migraines associated with menstrual cycles. This compound has been included in trials assessing its role alongside other hormonal therapies .
Eigenschaften
CAS-Nummer |
987-18-8 |
---|---|
Molekularformel |
C24H31F3O4 |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H31F3O4/c1-13(28)23(31-14(2)29)10-7-18-16-12-20(24(25,26)27)19-11-15(30)5-8-21(19,3)17(16)6-9-22(18,23)4/h11,16-18,20H,5-10,12H2,1-4H3/t16-,17+,18+,20+,21-,22+,23+/m1/s1 |
InChI-Schlüssel |
MXZYUFNILISKBC-WXLIAARGSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C(F)(F)F)C)OC(=O)C |
Isomerische SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C(F)(F)F)C)OC(=O)C |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C(F)(F)F)C)OC(=O)C |
Aussehen |
Solid powder |
Key on ui other cas no. |
987-18-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
15687-21-5 (Parent) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
17 alpha-hydroxy-6 alpha-(trifluoromethyl)pregn-4-ene-3,20-dione acetate 6 alpha-trifluoromethyl-17 alpha-acetoxyprogesterone flumedroxone flumedroxone acetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.